molecular formula C12H18ClNO B8100967 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride

Cat. No.: B8100967
M. Wt: 227.73 g/mol
InChI Key: XNCGZNPSRGQSKY-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group and a 3-methylphenyl group attached to the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and 2-chloromethylmorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Formation of Intermediate: The initial reaction between 3-methylphenylamine and 2-chloromethylmorpholine results in the formation of an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-2-(3-methylphenyl)morpholine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylmorpholine hydrochloride: Lacks the 3-methyl group on the phenyl ring.

    3-Methyl-2-phenylmorpholine hydrochloride: Differs in the position of the methyl group on the morpholine ring.

Uniqueness

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-methyl-2-(3-methylphenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-3-5-11(8-10)12(2)9-13-6-7-14-12;/h3-5,8,13H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCGZNPSRGQSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNCCO2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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